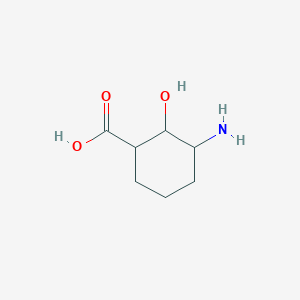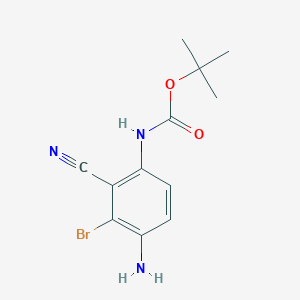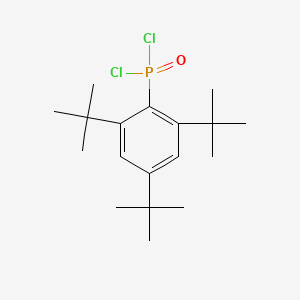![molecular formula C11H16O4S2 B8532160 1,3-Dioxane-4,6-dione, 5-[bis(ethylthio)methylene]-2,2-dimethyl- CAS No. 100981-08-6](/img/structure/B8532160.png)
1,3-Dioxane-4,6-dione, 5-[bis(ethylthio)methylene]-2,2-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxane-4,6-dione, 5-[bis(ethylthio)methylene]-2,2-dimethyl- is an organic compound with a heterocyclic core. It is a derivative of Meldrum’s acid, which is known for its applications in organic synthesis. This compound is characterized by the presence of two ethylthio groups attached to a methylene bridge, making it a unique and versatile molecule in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxane-4,6-dione, 5-[bis(ethylthio)methylene]-2,2-dimethyl- typically involves the reaction of Meldrum’s acid with ethylthio reagents under specific conditions. One common method includes the condensation of Meldrum’s acid with bis(ethylthio)methylene in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxane-4,6-dione, 5-[bis(ethylthio)methylene]-2,2-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethylthio groups to ethyl groups.
Substitution: The ethylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,3-Dioxane-4,6-dione, 5-[bis(ethylthio)methylene]-2,2-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,3-Dioxane-4,6-dione, 5-[bis(ethylthio)methylene]-2,2-dimethyl- exerts its effects involves the interaction of its functional groups with molecular targets. The ethylthio groups can participate in nucleophilic or electrophilic reactions, while the dioxane-dione core provides stability and rigidity to the molecule. These interactions can influence various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): A closely related compound with similar structural features but without the ethylthio groups.
Dimedone (5,5-Dimethyl-1,3-cyclohexanedione): Another diketone with a different ring structure.
Barbituric Acid (2,4,6-Trioxohexahydropyrimidine): Shares some chemical properties but has a different core structure.
Uniqueness
1,3-Dioxane-4,6-dione, 5-[bis(ethylthio)methylene]-2,2-dimethyl- is unique due to the presence of the ethylthio groups, which impart distinct reactivity and properties compared to similar compounds
Propiedades
Número CAS |
100981-08-6 |
|---|---|
Fórmula molecular |
C11H16O4S2 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
5-[bis(ethylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C11H16O4S2/c1-5-16-10(17-6-2)7-8(12)14-11(3,4)15-9(7)13/h5-6H2,1-4H3 |
Clave InChI |
JFKRTAJMYXKCSG-UHFFFAOYSA-N |
SMILES canónico |
CCSC(=C1C(=O)OC(OC1=O)(C)C)SCC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N-dimethylpyrazolo[1,5-a]pyridin-2-amine](/img/structure/B8532082.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-(dimethylamino)-N-(5-hydroxypentyl)-](/img/structure/B8532090.png)

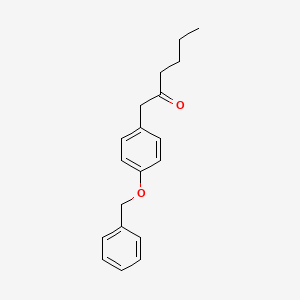
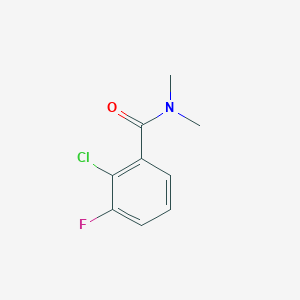
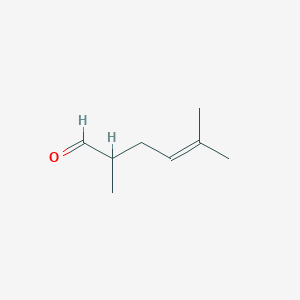
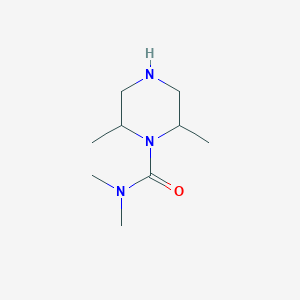

![5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B8532119.png)
![4-[(3-Methylphenyl)methoxy]-3-nitropyridine](/img/structure/B8532127.png)
